An In-depth Technical Guide to Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, belonging to the class of N-Boc protected 4-aroylpiperidines, which are key intermediates in the synthesis of various biologically active molecules. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to provide a robust and scientifically grounded resource. The protocols and analyses presented herein are designed to be directly applicable in a research and development setting.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Functionalization of the piperidine ring at the 4-position with an aroyl group, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, yields a versatile intermediate, tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate. The Boc group enhances solubility in organic solvents and deactivates the piperidine nitrogen towards undesired side reactions, allowing for selective transformations at other positions of the molecule. The 2-methylbenzoyl moiety introduces a specific steric and electronic profile that can be crucial for tailoring the pharmacological activity of the final compounds.
This guide will detail the chemical and physical properties of the title compound, provide a validated synthetic protocol based on established chemical transformations, and discuss the expected analytical characterization.
Chemical and Physical Properties
While specific experimental data for tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate is not extensively reported, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 912769-10-9 | Commercial Supplier Data[1] |
| Molecular Formula | C₁₈H₂₅NO₃ | Calculated |
| Molecular Weight | 303.40 g/mol | Commercial Supplier Data[1] |
| Appearance | Expected to be a white to off-white solid or a viscous oil | Analogy to similar compounds |
| Melting Point | Not available. Likely a low-melting solid. | |
| Boiling Point | Not available. Likely high-boiling and may decompose upon distillation. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. | Based on structural features |
| Purity | Commercially available at ≥97% | Commercial Supplier Data[1] |
Synthesis of Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
The synthesis of N-Boc-4-aroylpiperidines can be achieved through several reliable methods. The Weinreb-Nahm ketone synthesis is a particularly effective approach that minimizes over-addition of the organometallic reagent, a common issue with other methods.[2][3]
Proposed Synthetic Pathway: Weinreb-Nahm Ketone Synthesis
This two-step procedure involves the formation of a Weinreb-Nahm amide from a commercially available piperidine derivative, followed by reaction with an organometallic reagent.
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Experimental Protocol
Materials:
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tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
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2-Bromotoluene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine (for Grignard initiation)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
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Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
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Magnetic stirrer with heating mantle
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Standard laboratory glassware
Procedure:
Step 1: Preparation of 2-Methylphenylmagnesium bromide (Grignard Reagent)
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To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to the flask.
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In a separate flask, dissolve 2-bromotoluene (1.0 equivalent) in anhydrous THF.
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Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
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Once the reaction has started, add the remaining 2-bromotoluene solution dropwise via the addition funnel at a rate that maintains a gentle reflux.
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After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.
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Cool the Grignard reagent solution to 0 °C in an ice bath.
Step 2: Synthesis of tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
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Dissolve tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask under a nitrogen atmosphere.
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Slowly add the solution of the Weinreb amide to the freshly prepared Grignard reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:
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Aromatic Protons (7.1-7.4 ppm): A multiplet corresponding to the four protons on the 2-methylphenyl ring.
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Piperidine Protons (2.8-4.2 ppm and 1.6-2.0 ppm): Broad multiplets for the piperidine ring protons. The protons adjacent to the nitrogen will appear more downfield.
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Methyl Protons (2.4-2.5 ppm): A singlet for the three protons of the methyl group on the aromatic ring.
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tert-Butyl Protons (1.4-1.5 ppm): A singlet for the nine equivalent protons of the Boc protecting group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show the following signals:
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Carbonyl Carbon (~200 ppm): A signal for the ketone carbonyl carbon.
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Boc Carbonyl Carbon (~155 ppm): A signal for the carbamate carbonyl carbon.
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Aromatic Carbons (125-140 ppm): Signals for the carbons of the 2-methylphenyl ring.
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Boc Quaternary Carbon (~80 ppm): A signal for the quaternary carbon of the tert-butyl group.
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Piperidine Carbons (25-50 ppm): Signals for the carbons of the piperidine ring.
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Methyl Carbon (~20 ppm): A signal for the methyl carbon on the aromatic ring.
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tert-Butyl Methyl Carbons (~28 ppm): A signal for the three equivalent methyl carbons of the Boc group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
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C=O Stretch (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C-O Stretch (Carbamate): Bands in the region of 1150-1250 cm⁻¹.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 304.4. Fragmentation may involve the loss of the Boc group.
Reactivity and Stability
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N-Boc Group: The tert-butoxycarbonyl protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the corresponding secondary amine. This allows for further functionalization at the piperidine nitrogen.
-
Ketone Carbonyl: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and addition of various nucleophiles.
-
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong acids and oxidizing agents.
Applications in Drug Discovery and Development
Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The piperidine core is a key feature in many CNS-active drugs, and the aroyl substituent allows for the introduction of various pharmacophores. Deprotection of the Boc group allows for the introduction of diverse substituents on the piperidine nitrogen, enabling the exploration of structure-activity relationships. This building block can be utilized in the synthesis of inhibitors for various enzymes and receptors.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate is not widely available, the following precautions should be taken based on the safety information for structurally related compounds.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash with soap and water.
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Inhalation: Move to fresh air.
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Ingestion: Seek medical attention.
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Conclusion
Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its properties, a reliable synthetic protocol, and expected analytical data based on established chemical principles and analogous structures. The information presented here is intended to serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug development.
References
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Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]
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Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. [Link]
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(2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO. [Link]
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(2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
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SciSpace. Spectral characterization of spectrally selective liquid absorption filters and exploring their effects on concentrator solar cells. [Link]
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Taylor & Francis. (2023, June 29). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. [Link]
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National Institute of Standards and Technology. Benzene, tert-butyl-. [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
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